4,4-Dimethyl-3-oxo-pentanal

Catalog No.
S704654
CAS No.
23459-13-4
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dimethyl-3-oxo-pentanal

CAS Number

23459-13-4

Product Name

4,4-Dimethyl-3-oxo-pentanal

IUPAC Name

4,4-dimethyl-3-oxopentanal

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-7(2,3)6(9)4-5-8/h5H,4H2,1-3H3

InChI Key

VLJKEQYDVMCGHW-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC=O

Canonical SMILES

CC(C)(C)C(=O)CC=O

4,4-Dimethyl-3-oxo-pentanal, also known as 4,4-dimethyl-3-oxovaleraldehyde, is an organic compound with the molecular formula C7H12O2. This compound features a unique structure characterized by two methyl groups attached to the fourth carbon and a keto group at the third carbon. Its distinct structural attributes contribute to its reactivity, making it valuable in various chemical syntheses and industrial applications .

, particularly regarding enzyme interactions. It interacts with enzymes such as aldolases and dehydrogenases, facilitating its conversion into other metabolites. The aldehyde group is prone to oxidation, while the ketone group can participate in condensation reactions, making it crucial for metabolic pathways and cellular processes .

Several synthesis routes for 4,4-dimethyl-3-oxo-pentanal exist:

  • From Pinacolone and Isopentyl Formate: This method involves the reaction of pinacolone with isopentyl formate under specific conditions to yield 4,4-dimethyl-3-oxo-pentanal.
  • Alternative Synthetic Routes: Other methods may include variations in starting materials or reaction conditions that lead to similar products .

4,4-Dimethyl-3-oxo-pentanal finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds due to its unique functional groups.
  • Pharmaceuticals: Its reactivity allows it to be utilized in the development of pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound's interactions with enzymes make it valuable for studying metabolic pathways and enzyme kinetics .

Research indicates that 4,4-dimethyl-3-oxo-pentanal interacts significantly with various enzymes. These interactions can lead to alterations in metabolic pathways, influencing both the synthesis of metabolites and their subsequent biological activities. Such studies are crucial for understanding its role in biochemical processes and potential therapeutic applications .

Similar Compounds

Compound NameStructural Features
4-Methyl-3-oxo-pentanalContains one methyl group at the fourth carbon
3-Oxo-pentanalLacks methyl groups at the fourth carbon
4,4-Dimethyl-3-hydroxy-pentanalThe keto group is reduced to a hydroxyl group

Uniqueness

What sets 4,4-dimethyl-3-oxo-pentanal apart from its analogs is its combination of both an aldehyde and a keto group along with two methyl groups. This unique combination provides steric hindrance and diverse reactivity patterns not found in its simpler counterparts, making it a versatile intermediate in organic synthesis .

XLogP3

1

Other CAS

23459-13-4

Wikipedia

4,4-Dimethyl-3-oxovaleraldehyde

Dates

Modify: 2023-08-15

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